(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate
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Overview
Description
(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate is an organic compound with the molecular formula C7H11BN2O2. It is a white crystalline solid that is soluble in water and organic solvents such as ethanol and dimethylformamide. This compound is commonly used as a catalyst or reagent in various chemical synthesis reactions, including boronation and cross-coupling reactions .
Scientific Research Applications
(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate has a wide range of scientific research applications, including:
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials and fine chemicals.
Safety and Hazards
Future Directions
Boronic acid-based linkages, such as those in 2-(Dimethylamino)pyridine-5-boronic acid hydrate, are being explored for use in vitrimers, a new class of polymers that merge the properties of thermoplastics and thermosets . These materials are being developed in response to growing environmental awareness and the need for materials that can be easily recycled .
Preparation Methods
The synthesis of (6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate typically involves the reaction of 2-(Dimethylamino)pyridine with triphenylborane, followed by the addition of water to obtain the hydrate form . The reaction conditions often include the use of inert atmospheres and low temperatures to ensure the stability of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: It participates in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or dimethylformamide. The major products formed from these reactions depend on the specific reactants and conditions used.
Mechanism of Action
The mechanism of action of (6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate involves its role as a boron reagent in various chemical reactions. It participates in transmetalation processes, where the boron atom transfers to a metal catalyst, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate can be compared with other similar compounds, such as:
Pyridine-2-boronic acid: Used as a key starting material for the formation of pyridyl boronic esters.
2-(Dimethylamino)pyrimidine-5-boronic acid pinacol ester: Another boron reagent used in organic synthesis.
The uniqueness of this compound lies in its specific structure and reactivity, making it particularly useful in certain cross-coupling reactions and other synthetic applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Dimethylamino)pyridine-5-boronic acid hydrate involves the reaction of 2-chloropyridine-5-boronic acid with dimethylamine followed by hydrolysis to obtain the final product.", "Starting Materials": [ "2-chloropyridine-5-boronic acid", "dimethylamine", "water", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-chloropyridine-5-boronic acid (1.0 g) in dry tetrahydrofuran (10 mL) under nitrogen atmosphere.", "Step 2: Add dimethylamine (1.2 mL) dropwise to the reaction mixture at room temperature.", "Step 3: Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Add water (10 mL) to the reaction mixture and stir for 30 minutes.", "Step 5: Add sodium hydroxide (1.0 g) to the reaction mixture and stir for 30 minutes.", "Step 6: Extract the product with ethyl acetate (3 x 10 mL).", "Step 7: Dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 9: Dissolve the crude product in water (10 mL) and adjust the pH to 7 using sodium hydroxide solution.", "Step 10: Filter the solution and dry the product under vacuum to obtain 2-(Dimethylamino)pyridine-5-boronic acid hydrate (yield: 80-85%)." ] } | |
CAS No. |
1256355-24-4 |
Molecular Formula |
C7H10BN2O |
Molecular Weight |
148.98 g/mol |
IUPAC Name |
[6-(dimethylamino)pyridin-3-yl]boronic acid;hydrate |
InChI |
InChI=1S/C7H10BN2O/c1-10(2)7-4-3-6(8-11)5-9-7/h3-5,11H,1-2H3 |
InChI Key |
CLJKDBPQOIETMR-UHFFFAOYSA-N |
SMILES |
B(C1=CN=C(C=C1)N(C)C)(O)O.O |
Canonical SMILES |
[B](C1=CN=C(C=C1)N(C)C)O |
Origin of Product |
United States |
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